5-HT1F Receptor Binding Affinity: LY344864 vs. LY334370 vs. Lasmiditan
LY344864 binds to the cloned human 5-HT1F receptor with a Ki of 6 nM, establishing it as a high-affinity ligand [1]. In contrast, the first-generation agonist LY334370 exhibits a Ki of 1.6 nM, which is approximately 3.75-fold more potent, but this higher affinity correlates with a less favorable selectivity profile and eventual clinical withdrawal due to toxicity . The approved drug lasmiditan binds with a Ki of 2.1 nM, representing an intermediate affinity but with a distinct chemical scaffold and selectivity ratio [2]. This quantitative difference in primary target affinity directly impacts dose-response relationships and off-target liability assessments in experimental models.
| Evidence Dimension | 5-HT1F Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | LY334370: 1.6 nM; Lasmiditan: 2.1 nM |
| Quantified Difference | LY344864 is 3.75-fold less potent than LY334370 and 2.86-fold less potent than lasmiditan in primary binding assays. |
| Conditions | Radioligand binding assay using membranes from cells expressing the cloned human 5-HT1F receptor. |
Why This Matters
Selection of the appropriate 5-HT1F agonist requires balancing primary target potency with overall selectivity; the 6 nM Ki of LY344864 offers a distinct operational window compared to the higher affinities of LY334370 (which carries toxicity risk) and lasmiditan (which may engage different downstream signaling).
- [1] Phebus LA, Johnson KW, Zgombick JM, et al. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine. Life Sci. 1997;61(21):2117-26. doi: 10.1016/s0024-3205(97)00885-0. View Source
- [2] Nelson DL, Phebus LA, Johnson KW, et al. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia. 2010 Oct;30(10):1159-69. doi: 10.1177/0333102410370873. View Source
